7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
描述
属性
IUPAC Name |
7-benzyl-2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3/c15-13-11-6-7-19(8-10-4-2-1-3-5-10)9-12(11)17-14(16)18-13/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNDGYOJDNSZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC(=N2)Cl)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676658 | |
| Record name | 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059735-34-0 | |
| Record name | 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用机制
Target of Action
The primary target of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound interacts with its target, PARP, by inhibiting its activity. This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.
Biochemical Pathways
The inhibition of PARP by this compound affects the DNA repair pathway. This leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.
Result of Action
The result of the action of this compound is the induction of cell death due to the accumulation of DNA damage. This makes it a potential therapeutic agent for cancer treatment, as it could selectively kill cancer cells with defective DNA repair mechanisms.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C. These conditions can influence the compound’s stability, efficacy, and overall action.
生化分析
Biochemical Properties
It is known that this compound can be used to prepare a compound that acts as a PARP inhibitor. PARP, or Poly (ADP-ribose) polymerase, is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Cellular Effects
The cellular effects of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are not fully known. Compounds synthesized from it, such as certain PARP inhibitors, can have significant effects on cells. PARP inhibitors are known to block the action of PARP enzymes, which can prevent cancer cells from repairing their damaged DNA, leading to cell death.
生物活性
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS Number: 1059735-34-0) is a synthetic organic compound that has been identified as a potential therapeutic agent due to its biological activity. This compound exhibits significant inhibitory effects on key enzymes involved in cellular processes, particularly those related to cancer and other diseases.
- Molecular Formula: C14H13Cl2N3
- Molecular Weight: 294.2 g/mol
- IUPAC Name: 7-benzyl-2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
- Purity: Typically ≥95% .
The primary biological activity of this compound is attributed to its role as an inhibitor of several critical enzymes:
- Poly (ADP-ribose) polymerase (PARP) Inhibition:
- mTOR and PI3K Pathway Inhibition:
- It also acts as an inhibitor of the mTOR kinase and PI3K pathways. These pathways are often dysregulated in cancer and other diseases. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancerous cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | Effect |
|---|---|---|
| PARP Inhibition | PARP | Induces cell death via DNA damage |
| Kinase Inhibition | mTOR | Reduces cell proliferation |
| Kinase Inhibition | PI3K | Induces apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Cancer Cell Lines:
- In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity. The mechanism was primarily linked to its ability to inhibit PARP and subsequently disrupt DNA repair processes .
-
Animal Models:
- Animal studies have shown that administration of this compound can lead to tumor regression in xenograft models of human cancers. The observed effects were consistent with the inhibition of mTOR and PI3K pathways .
- Biochemical Pathways:
科学研究应用
Anticancer Activity
Recent studies have identified 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine as a potential anticancer agent. It has been shown to inhibit specific cancer cell lines through various mechanisms:
- Targeting Kinases : The compound acts as an inhibitor of several kinases involved in cancer progression. It has demonstrated efficacy against mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer .
- Case Study : In a clinical trial involving patients with specific mutations in EGFR, treatment with this compound resulted in significant tumor reduction and improved patient survival rates .
Neurological Research
The ability of this compound to cross the BBB makes it a candidate for neurological studies:
- Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways .
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of cytochrome P450 enzymes:
- CYP Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, which are involved in drug metabolism. This property is critical for understanding drug-drug interactions and optimizing therapeutic regimens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for the development of more potent derivatives:
| Substituent | Activity | Notes |
|---|---|---|
| Benzyl group | Enhances lipophilicity | Improves BBB penetration |
| Dichloro substituents | Increases potency | Critical for kinase inhibition |
Synthesis Pathways
The synthesis of this compound involves several steps:
相似化合物的比较
Chemical Identity :
- IUPAC Name : 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- CAS No.: 1059735-34-0
- Molecular Formula : C₁₄H₁₃Cl₂N₃
- Molecular Weight : 294.18 g/mol
- Structural Features : A fused bicyclic system comprising a tetrahydropyridine ring fused with a pyrimidine ring, substituted with two chlorine atoms at positions 2 and 4, and a benzyl group at position 7 .
Physicochemical Properties :
- Density : 1.362 g/cm³
- Boiling Point : Predicted 423.9±45.0 °C
- Storage : Stable under inert atmosphere (N₂ or Ar) at 2–8°C .
Comparison with Structurally Similar Compounds
Substituent Variations in the Core Scaffold
The following table highlights analogs with modifications in substituent type or position:
Key Observations :
- Position of Benzyl Group : Shifting the benzyl group from position 7 to 6 (as in CAS 778574-06-4) reduces ERK2 inhibitory activity by altering binding pocket interactions .
- Chlorine vs. Trifluoromethyl : Replacement of 2-Cl with CF₃ (CAS N/A ) increases metabolic stability but may reduce target affinity due to steric effects .
- Hydrochloride Salt Formation : The hydrochloride derivative (1187830-71-2 ) exhibits improved aqueous solubility, critical for in vivo applications.
ERK2 Inhibition :
- Target Compound (1059735-34-0): Demonstrates IC₅₀ values in the nanomolar range (≤100 nM) for ERK2, attributed to optimal halogen bonding between 2,4-Cl substituents and kinase active sites .
- Analog (4-Cl, 2-CF₃) : Shows reduced potency (IC₅₀ ~500 nM) due to weaker halogen interactions .
- Hydrochloride Salt (1187830-71-2) : Comparable activity to parent compound but with enhanced bioavailability .
Cytotoxicity :
- Derivatives with thioether or urea moieties (e.g., 859826-11-2 ) exhibit improved cytotoxicity in cancer cell lines (e.g., IC₅₀ = 1.2 μM in HeLa cells) .
准备方法
Chlorination of 7-Benzyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
- Starting Material: 7-benzyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
- Reagents: Chlorinating agents (commonly phosphorus oxychloride or other chlorinating reagents)
- Conditions: Controlled temperature, often under inert atmosphere to prevent side reactions
- Outcome: Introduction of chlorine atoms at the 2 and 4 positions, yielding 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
This step is critical as it defines the dichlorinated structure essential for further functionalization or biological activity.
Example Reaction from Literature
One reported procedure involves a nucleophilic substitution reaction where the dichlorinated compound is reacted with nucleophiles in dimethyl sulfoxide (DMSO) at elevated temperature (100°C) under nitrogen atmosphere:
| Parameter | Details |
|---|---|
| Reactants | 7-benzyl-2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine (3.00 g, 10.2 mmol) |
| Nucleophile | 1-tert-butyl-3-methyl piperazine-1,3-dicarboxylate (2.62 g, 10.7 mmol) |
| Base | N-ethyl-N,N-diisopropylamine (DIEA) (3.30 g, 25.5 mmol) |
| Solvent | Dimethyl sulfoxide (50 mL) |
| Temperature | 100°C |
| Time | 12 hours |
| Atmosphere | Nitrogen (inert) |
| Work-up | Dilution with dichloromethane, washing with brine, drying over sodium sulfate, filtration |
| Purification | Column chromatography (SiO2, petroleum ether/ethyl acetate gradient) |
| Yield | 37.4% |
| Product Purity | 91.0% |
| Product Description | Yellow oil |
This method highlights the use of the dichlorinated compound as a key intermediate for further derivatization, demonstrating its synthetic utility.
Related Synthetic Step: Preparation of Pyrimidine Core
A related synthetic route involves the preparation of the pyrido[3,4-d]pyrimidine core, which is a precursor to the dichlorinated compound:
| Step | Description |
|---|---|
| Reactants | Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, urea |
| Base | Sodium metal in ethanol |
| Conditions | Stirring at 75°C for 36 hours |
| Work-up | Removal of solvent under vacuum, acidification with HCl, filtration |
| Product | 7-benzyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-2,4-diol |
| Yield | 83.2% |
| Purity | 98% |
| Product Description | White solid |
This step forms the diol intermediate that can be further chlorinated to form the dichloro derivative.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of pyrido[3,4-d]pyrimidine core | Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, urea | Sodium in ethanol, 75°C, 36 h | 83.2 | High purity intermediate for further reactions |
| 2 | Chlorination | 7-benzyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | Chlorinating agents (e.g. POCl3), inert atmosphere | Not specified | Critical for introduction of dichloro groups |
| 3 | Nucleophilic substitution | 7-benzyl-2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | DIEA, DMSO, 100°C, 12 h, inert atmosphere | 37.4 | Demonstrates synthetic utility of dichlorinated compound |
Research Findings and Notes
- The chlorination step is essential to obtain the dichlorinated pyrimidine, which serves as a versatile intermediate for further chemical modifications.
- Reaction conditions such as temperature, solvent choice, and atmosphere (nitrogen) are crucial to optimize yield and purity.
- The nucleophilic substitution reaction on the dichlorinated compound enables the introduction of various substituents, expanding the compound's applicability in medicinal chemistry.
- Purification by column chromatography is necessary to achieve high purity products suitable for research or pharmaceutical applications.
- The overall synthetic strategy is modular, allowing for adaptation to synthesize analogs by varying nucleophiles or starting materials.
常见问题
Q. Basic
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%) with retention times ~8–10 min .
- High-resolution MS : Confirms molecular formula (e.g., C₁₅H₁₆Cl₂N₃, exact mass 305.083) .
- Elemental analysis : Validates %C, %H, and %N within ±0.3% of theoretical values .
How do structural modifications influence the compound's enzyme inhibitory activity?
Advanced
Key modifications and effects:
| Modification | Biological Impact | Reference |
|---|---|---|
| 2-Chloro → 2-Methylthio | Enhanced selectivity for kinase A (Kd = 12 nM) but reduced metabolic stability | |
| Benzyl → tert-Butyl | Increased lipophilicity (logP +1.2) and blood-brain barrier penetration | |
| 4-Chloro → 4-Amino | Loss of activity due to disrupted π-stacking with ATP-binding site residues |
What computational methods are used to predict binding modes with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., hydrogen bonding with Asp86, hydrophobic contacts with Phe180) .
- MD simulations : GROMACS trajectories (50 ns) assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- QSAR models : Hammett σ values predict electron-withdrawing groups (e.g., Cl) enhance inhibitory potency (R² = 0.89) .
How are crystallization conditions optimized for X-ray diffraction studies?
Q. Advanced
- Solvent screening : Slow evaporation from ethanol/water (9:1 v/v) yields diffraction-quality crystals .
- Temperature gradients : Cooling from 50°C to 4°C at 0.5°C/h reduces crystal defects .
- Additive screening : Glycerol (5% v/v) improves crystal stability during data collection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
